Cas no 2059917-36-9 ((3S,4S)-3-(propylamino)piperidin-4-ol)

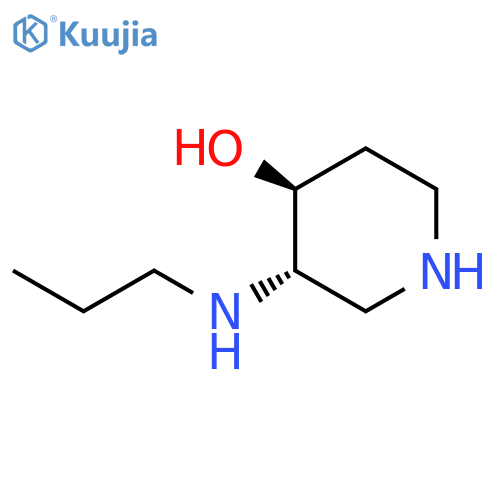

2059917-36-9 structure

商品名:(3S,4S)-3-(propylamino)piperidin-4-ol

CAS番号:2059917-36-9

MF:C8H18N2O

メガワット:158.241322040558

MDL:MFCD30499620

CID:5173093

PubChem ID:125453272

(3S,4S)-3-(propylamino)piperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinol, 3-(propylamino)-, (3S,4S)-

- (3S,4S)-3-(propylamino)piperidin-4-ol

-

- MDL: MFCD30499620

- インチ: 1S/C8H18N2O/c1-2-4-10-7-6-9-5-3-8(7)11/h7-11H,2-6H2,1H3/t7-,8-/m0/s1

- InChIKey: LOZQZZFAEYRBEQ-YUMQZZPRSA-N

- ほほえんだ: N1CC[C@H](O)[C@@H](NCCC)C1

(3S,4S)-3-(propylamino)piperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-338131-10g |

(3S,4S)-3-(propylamino)piperidin-4-ol |

2059917-36-9 | 10g |

$14884.0 | 2023-09-03 | ||

| Enamine | EN300-338131-2.5g |

(3S,4S)-3-(propylamino)piperidin-4-ol |

2059917-36-9 | 2.5g |

$6784.0 | 2023-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037303-1g |

(3S,4S)-3-(Propylamino)piperidin-4-ol |

2059917-36-9 | 95% | 1g |

¥11270.0 | 2023-03-11 | |

| Enamine | EN300-338131-0.5g |

(3S,4S)-3-(propylamino)piperidin-4-ol |

2059917-36-9 | 0.5g |

$3322.0 | 2023-09-03 | ||

| Enamine | EN300-338131-0.25g |

(3S,4S)-3-(propylamino)piperidin-4-ol |

2059917-36-9 | 0.25g |

$3183.0 | 2023-09-03 | ||

| Enamine | EN300-338131-1g |

(3S,4S)-3-(propylamino)piperidin-4-ol |

2059917-36-9 | 1g |

$3461.0 | 2023-09-03 | ||

| Enamine | EN300-338131-0.1g |

(3S,4S)-3-(propylamino)piperidin-4-ol |

2059917-36-9 | 0.1g |

$3045.0 | 2023-09-03 | ||

| Enamine | EN300-338131-1.0g |

(3S,4S)-3-(propylamino)piperidin-4-ol |

2059917-36-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-338131-5.0g |

(3S,4S)-3-(propylamino)piperidin-4-ol |

2059917-36-9 | 5.0g |

$10038.0 | 2023-02-23 | ||

| Enamine | EN300-338131-10.0g |

(3S,4S)-3-(propylamino)piperidin-4-ol |

2059917-36-9 | 10.0g |

$14884.0 | 2023-02-23 |

(3S,4S)-3-(propylamino)piperidin-4-ol 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

2059917-36-9 ((3S,4S)-3-(propylamino)piperidin-4-ol) 関連製品

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬